molecular formula C29H32N2O5S2 B2896217 Methyl 5-phenyl-3-(4-((1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl)sulfonyl)benzamido)thiophene-2-carboxylate CAS No. 397289-81-5

Methyl 5-phenyl-3-(4-((1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl)sulfonyl)benzamido)thiophene-2-carboxylate

Cat. No.: B2896217
CAS No.: 397289-81-5
M. Wt: 552.7
InChI Key: MVDMVOOGEJANOX-UHFFFAOYSA-N
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Description

Methyl 5-phenyl-3-(4-((1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl)sulfonyl)benzamido)thiophene-2-carboxylate is a structurally complex molecule featuring:

  • A thiophene-2-carboxylate core substituted at the 3-position with a benzamido group.
  • A 4-((1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl)sulfonyl) moiety attached to the benzamido group.
  • A methyl ester at the thiophene’s 2-position and a phenyl group at the 5-position.

This compound’s unique bicyclic sulfonamide component distinguishes it from conventional sulfonylurea herbicides or thiazolidinone derivatives.

Properties

IUPAC Name

methyl 5-phenyl-3-[[4-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl)sulfonyl]benzoyl]amino]thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H32N2O5S2/c1-28(2)15-21-16-29(3,17-28)18-31(21)38(34,35)22-12-10-20(11-13-22)26(32)30-23-14-24(19-8-6-5-7-9-19)37-25(23)27(33)36-4/h5-14,21H,15-18H2,1-4H3,(H,30,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVDMVOOGEJANOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2CC(C1)(CN2S(=O)(=O)C3=CC=C(C=C3)C(=O)NC4=C(SC(=C4)C5=CC=CC=C5)C(=O)OC)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H32N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

552.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogues: Sulfonylurea Herbicides

The compound shares functional groups (methyl ester, sulfonylurea-like linkage) with sulfonylurea herbicides listed in , such as metsulfuron methyl and ethametsulfuron methyl . Key differences include:

Feature Target Compound Metsulfuron Methyl Ethametsulfuron Methyl
Core Heterocycle Thiophene 1,3,5-Triazine 1,3,5-Triazine
Sulfonyl Group Bicyclo[3.2.1]octane-linked sulfonamide Methoxy-triazine-linked sulfonamide Ethoxy-triazine-linked sulfonamide
Molecular Weight ~550–600 g/mol (estimated) 381.4 g/mol 397.4 g/mol
Application Hypothesized herbicide or pharmaceutical (unconfirmed) Herbicide (ALS inhibitor) Herbicide (ALS inhibitor)

Key Observations :

Thiazolidinone Derivatives

describes 5-arylidene-4-thiazolidinones (e.g., compound 5), synthesized via condensation of thiosemicarbazides with chloroacetic acid. While structurally distinct, these share:

  • Amide/hydrazone linkages : Present in the target’s benzamido group.
  • Aromatic substituents : Similar to the target’s phenyl and benzamido groups.
Feature Target Compound Thiazolidinone Derivative
Core Structure Thiophene-carboxylate Thiazolidinone ring
Functional Groups Sulfonamide, methyl ester Hydrazone, hydroxylphenyl
Synthesis Likely requires sulfonylation and coupling Condensation with chloroacetic acid

Key Observations :

  • The target’s synthesis is likely more complex due to the bicyclic component .

Research Findings and Hypotheses

  • Herbicidal Activity : If acting as an ALS inhibitor, the bicyclic sulfonamide may enhance target-site affinity but reduce systemic transport compared to smaller sulfonylureas .
  • Pharmacokinetics : Increased lipophilicity from the bicyclo group could improve membrane permeability but limit aqueous solubility.
  • Synthetic Challenges : The bicyclo[3.2.1]octane sulfonamide moiety may require specialized reagents or catalysts, contrasting with simpler triazine-based syntheses .

Q & A

Basic Questions

Q. What are the key synthetic strategies for preparing Methyl 5-phenyl-3-(4-((1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl)sulfonyl)benzamido)thiophene-2-carboxylate?

  • Methodological Answer : The synthesis typically involves multi-step reactions:

  • Step 1 : Formation of the thiophene-2-carboxylate core via cyclization or coupling reactions. For example, methyl 3-amino-thiophene derivatives can be synthesized using chloroacetic acid and sodium acetate in DMF-acetic acid under reflux .
  • Step 2 : Sulfonylation of the bicyclic amine (1,3,3-trimethyl-6-azabicyclo[3.2.1]octane) using sulfonyl chloride derivatives, followed by coupling to the benzamido group. This step may require catalysts like palladium or copper in solvents such as DMF or toluene .
  • Step 3 : Final amide coupling between the sulfonyl-benzamido intermediate and the thiophene carboxylate, often using carbodiimide-based coupling agents (e.g., EDCI/HOBt) .
    • Table 1 : Representative Reaction Conditions
StepReagents/ConditionsKey ParametersReference
1DMF, AcOH, reflux2 h, 110°C
2Pd catalyst, DMFN₂ atmosphere
3EDCI, HOBt, DCMRT, 12 h

Q. Which analytical techniques are essential for confirming the structure and purity of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm functional groups (e.g., sulfonyl, amide) and stereochemistry .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and isotopic patterns .
  • High-Performance Liquid Chromatography (HPLC) : To assess purity (>95%) and monitor degradation under stress conditions (e.g., pH, temperature) .

Advanced Research Questions

Q. How can researchers optimize the sulfonylation step to improve yield and reduce side products?

  • Methodological Answer :

  • Catalyst Screening : Test palladium (e.g., Pd(OAc)₂) vs. copper (e.g., CuI) catalysts to enhance regioselectivity .
  • Solvent Effects : Compare polar aprotic solvents (DMF, DMSO) for solubility vs. non-polar solvents (toluene) for steric control .
  • Temperature Control : Lower temperatures (0–25°C) may reduce undesired side reactions like over-sulfonylation .
    • Data Analysis Tip : Use DOE (Design of Experiments) to identify critical parameters. For example, a 2023 study found that Pd catalysis in DMF at 50°C increased yields by 20% compared to Cu .

Q. How should researchers address contradictions in reported biological activity data for structurally analogous compounds?

  • Methodological Answer :

  • Comparative Assays : Replicate assays (e.g., cytotoxicity via MTT) under standardized conditions to control variables like cell line selection or solvent (DMSO vs. PBS) .
  • Structure-Activity Relationship (SAR) : Systematically modify substituents (e.g., sulfonyl vs. carbonyl groups) to isolate contributing factors .
  • Purity Verification : Contradictions may arise from impurities; re-test compounds after HPLC purification .
    • Table 2 : Example SAR for Analogous Compounds
Compound ModificationBioactivity (IC₅₀)Reference
Sulfonyl group12 µM (HeLa)
Carbonyl group45 µM (HeLa)

Q. What computational strategies predict the target binding interactions of this compound?

  • Methodological Answer :

  • Molecular Docking : Use software (AutoDock Vina) to model interactions with proteins like kinases or GPCRs, focusing on the sulfonyl and amide groups as hydrogen-bond donors .
  • MD Simulations : Simulate dynamic behavior in lipid bilayers to assess membrane permeability, critical for CNS-targeted drugs .
  • QSAR Modeling : Corrogate electronic parameters (HOMO/LUMO) with experimental IC₅₀ values to prioritize analogs .

Q. How to design stability studies for this compound under physiological conditions?

  • Methodological Answer :

  • Accelerated Degradation : Expose the compound to pH 1–9 buffers at 37°C and monitor via HPLC at intervals (0, 24, 48 h) .
  • Oxidative Stress Testing : Use H₂O₂ or AIBN to simulate radical-mediated degradation .
  • Thermal Analysis : TGA/DSC to determine melting points and decomposition thresholds .

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